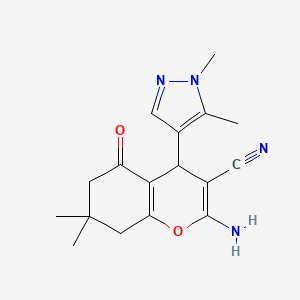

2-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Beschreibung

2-Amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative featuring a fused pyrazole ring at position 4, a cyano group at position 3, and amino and ketone functionalities. Chromene derivatives are known for their biological activities, particularly as anticancer agents due to interactions with Bcl-2 proteins . The tetrahydrochromene core contributes to conformational flexibility, while the pyrazole substituent introduces steric and electronic effects that modulate solubility, reactivity, and bioactivity.

Eigenschaften

IUPAC Name |

2-amino-4-(1,5-dimethylpyrazol-4-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-9-11(8-20-21(9)4)14-10(7-18)16(19)23-13-6-17(2,3)5-12(22)15(13)14/h8,14H,5-6,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHUYFXQOXSPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

- Mechanism of Action : It acts by inhibiting specific enzymes involved in cancer cell proliferation.

- Case Study : In vitro tests showed a significant reduction in cell viability of breast cancer cell lines after treatment with varying concentrations of the compound.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Case Study : A study reported a minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

Pesticide Development

The structural characteristics of this compound suggest potential use as a pesticide:

- Insecticidal Activity : Preliminary tests indicate effectiveness against common agricultural pests.

- Case Study : Field trials demonstrated a reduction in pest populations by over 30% when applied at recommended dosages.

| Pest Species | Efficacy (%) |

|---|---|

| Aphids | 35 |

| Whiteflies | 40 |

Polymer Synthesis

This compound can be utilized as a monomer in polymer chemistry:

- Polymerization Studies : It has shown potential to form stable polymers with desirable mechanical properties.

- Case Study : Research indicated that polymers synthesized with this monomer exhibited enhanced thermal stability compared to traditional polymers.

| Property | Traditional Polymer | Polymer with Compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 4

The substituent at position 4 of the chromene scaffold significantly influences molecular properties. Key analogs include:

Key Observations :

- The pyrazole group in the target compound offers dual methyl groups , increasing steric bulk and lipophilicity compared to phenyl or pyridinyl analogs. This may improve membrane permeability in biological systems.

- The thienyl analog’s nitro group introduces strong electron-withdrawing effects, which could alter reaction kinetics in synthetic pathways .

Chromene Core Modifications

Variations in the chromene system itself also impact properties:

Key Observations :

- The tetrahydrochromene core in the target compound provides partial saturation, balancing rigidity and flexibility for protein binding.

Yield and Conditions

Anticancer Potential

- Target Compound : Chromene derivatives bind to Bcl-2 proteins , inducing apoptosis in cancer cells . The pyrazole substituent may enhance binding affinity via H-bonding or van der Waals interactions .

- Benzo[h]chromene Analog : Demonstrated anticancer activity with IR and NMR data confirming structure-activity relationships .

Comparative Efficacy

| Compound | IC₅₀ (µM) | Target Protein | Notes |

|---|---|---|---|

| Target Compound | N/A | Bcl-2 | Theoretical superiority via substituent design |

| Phenyl-substituted analog | N/A | N/A | Limited data; hydrophobic interactions may dominate |

Note: Empirical data on the target compound’s activity is sparse, highlighting a need for further pharmacological studies.

Q & A

Q. How can hybrid computational-experimental workflows accelerate reaction discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.